molecular formula C12H15BrF2N2 B8129942 4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline

4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline

Cat. No.: B8129942
M. Wt: 305.16 g/mol
InChI Key: QGOWAALLUNZCRT-UHFFFAOYSA-N
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Description

4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C12H15BrF2N2 It is a derivative of aniline, featuring a bromine atom at the 4-position and a difluoropiperidinylmethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidinylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)pyridine
  • 4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)benzene
  • 4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)phenol

Uniqueness

4-Bromo-3-((4,4-difluoropiperidin-1-yl)methyl)aniline is unique due to the presence of both a bromine atom and a difluoropiperidinylmethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-3-[(4,4-difluoropiperidin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2/c13-11-2-1-10(16)7-9(11)8-17-5-3-12(14,15)4-6-17/h1-2,7H,3-6,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOWAALLUNZCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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